N-{[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide
N-{[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide
Brand Name:
Vulcanchem
CAS No.:
489457-36-5
VCID:
VC0399024
InChI:
InChI=1S/C18H16ClN3O2S/c1-2-3-16(23)22-18(25)20-13-8-9-15-14(10-13)21-17(24-15)11-4-6-12(19)7-5-11/h4-10H,2-3H2,1H3,(H2,20,22,23,25)
SMILES:
CCCC(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl
Molecular Formula:
C18H16ClN3O2S
Molecular Weight:
373.9g/mol
N-{[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide
CAS No.: 489457-36-5
Main Products
VCID: VC0399024
Molecular Formula: C18H16ClN3O2S
Molecular Weight: 373.9g/mol
CAS No. | 489457-36-5 |
---|---|
Product Name | N-{[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide |
Molecular Formula | C18H16ClN3O2S |
Molecular Weight | 373.9g/mol |
IUPAC Name | N-[[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]butanamide |
Standard InChI | InChI=1S/C18H16ClN3O2S/c1-2-3-16(23)22-18(25)20-13-8-9-15-14(10-13)21-17(24-15)11-4-6-12(19)7-5-11/h4-10H,2-3H2,1H3,(H2,20,22,23,25) |
Standard InChIKey | KLRPNNYHYOBEIJ-UHFFFAOYSA-N |
SMILES | CCCC(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl |
Canonical SMILES | CCCC(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl |
PubChem Compound | 1048073 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume